![molecular formula C16H14N4S B2434977 N-metil-N'-[3-(2-quinoxalinil)fenil]tiourea CAS No. 866131-46-6](/img/structure/B2434977.png)
N-metil-N'-[3-(2-quinoxalinil)fenil]tiourea
Descripción general
Descripción
“N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea (H2N−C(=O)−NH2), except that the oxygen atom is replaced by a sulfur atom .
Synthesis Analysis
A novel quinazolinone analogue was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively . The prepared analogue was tested for its antibacterial, antitubercular and anti-HIV potencies .Molecular Structure Analysis
The molecular formula of “N-methyl-N’-[3-(2-quinoxalinyl)phenyl]thiourea” is C16H14N4S . The molecular weight is 294.37 .Chemical Reactions Analysis
Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries . Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .Physical and Chemical Properties Analysis
Thiourea is a planar molecule . The C=S bond distance is 1.71 Å . The C-N distances average 1.33 Å . Thiourea occurs in two tautomeric forms, of which the thione form predominates in aqueous solutions .Aplicaciones Científicas De Investigación
Potencial antiviral
Se han explorado las propiedades antivirales de la N-metil-N'-[3-(2-quinoxalinil)fenil]tiourea. Específicamente, sus complejos con metales como el cobre (II) y la plata (I) demostraron una eficiencia de neutralización significativa contra los subtipos A, B y C del VIH-1. El complejo de cobre (II)-bis (N-metil-N-fenil ditiocarbamato) exhibió una notable eficiencia de neutralización del 94% para CAP210, 54% para ZM53, 45% para Q168 y 63% para QHO.168 . La investigación adicional podría explorar su potencial como un inhibidor de entrada alternativo para el VIH.
Agentes biológicos
Las quinoxalinas, incluida la this compound, pertenecen a una clase de compuestos N-heterocíclicos. Poseen diversos efectos farmacológicos, como actividades antifúngicas, antibacterianas, antivirales y antimicrobianas. Estas propiedades hacen que los derivados de quinoxalina sean componentes esenciales en los fármacos utilizados para tratar el cáncer, el SIDA, los virus vegetales e incluso la esquizofrenia. Su versatilidad certifica un futuro prometedor en la química medicinal .
Química verde y síntesis rentable
Los investigadores han desarrollado numerosas rutas sintéticas para las quinoxalinas, haciendo hincapié en los principios de la química verde y los métodos rentables. Dada la situación actual de la pandemia, la necesidad de sintetizar fármacos para combatir patógenos mortales (bacterias, hongos, virus) es crucial. El papel de la this compound como una parte esencial en el tratamiento de enfermedades infecciosas subraya la importancia de los enfoques de síntesis eficientes y sostenibles .
Usos terapéuticos
Los derivados de quinoxalina, incluido nuestro compuesto de interés, tienen diversas aplicaciones terapéuticas. Son integrales en los fármacos utilizados para tratar las células cancerosas, el SIDA y los virus vegetales. Además, su potencial se extiende al tratamiento de la esquizofrenia. Los investigadores continúan explorando nuevos derivados, haciendo hincapié en la química verde y la rentabilidad .
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular han investigado las interacciones de la this compound con varias enzimas. Estos estudios brindan información sobre su potencial como candidato a fármaco al evaluar su afinidad de unión e interacciones con objetivos específicos .
Usos industriales y farmacéuticos
Las quinoxalinas encuentran aplicaciones más allá del laboratorio. Comercialmente, se utilizan en antibióticos como Olaquindox, Echinomycin, Atinoleutin, Levomycin y Carbadox. Estos fármacos demuestran el impacto práctico de los compuestos basados en quinoxalina en la medicina y la industria .
Mecanismo De Acción
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, have been reported to exhibit several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
Thiourea and its derivatives, including the compound , have been shown to catalyze a wide range of organic transformations through hydrogen-bond formation . The hydrogen-bonding organo-catalysts can efficiently activate the reacting electrophiles .
Biochemical Pathways
It’s known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Direcciones Futuras
The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents . The results obtained from this study confirm that the synthesized and biologically evaluated quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities and new scaffolds for antimicrobial activity .
Propiedades
IUPAC Name |
1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-17-16(21)19-12-6-4-5-11(9-12)15-10-18-13-7-2-3-8-14(13)20-15/h2-10H,1H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPOXZKRWJOAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325267 | |
| Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866131-46-6 | |
| Record name | 1-methyl-3-(3-quinoxalin-2-ylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
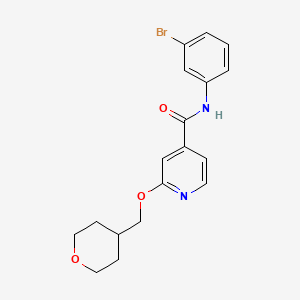
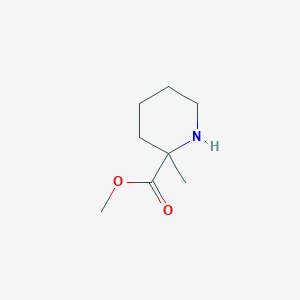

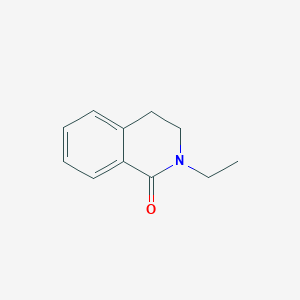

![N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2434904.png)
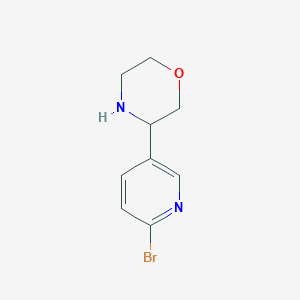
![Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2434907.png)
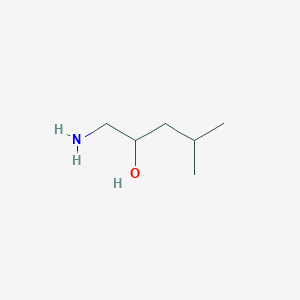

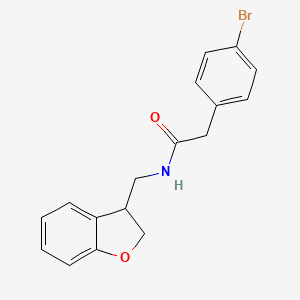
![2-(4-Chlorobenzyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2434914.png)


